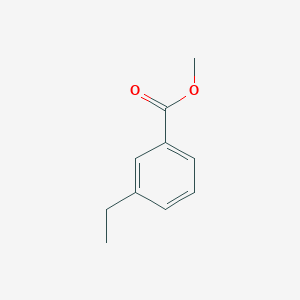

Methyl 3-ethylbenzoate

Descripción

Contextualization within Benzoate (B1203000) Ester Chemistry

Methyl 3-ethylbenzoate is a member of the benzoate ester family, a class of organic compounds derived from benzoic acid and its substituted analogues. aobchem.com Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl group (an ester functionality). aobchem.com The parent compound, methyl benzoate, is formed from the condensation of benzoic acid and methanol (B129727). chemicalbook.com These esters are notable for their applications as solvents, in perfumery, and as precursors in the synthesis of other organic molecules. chemicalbook.comachemblock.com The chemical properties of the benzene ring and the ester group can be tuned by the presence of various substituents, influencing their reactivity and physical characteristics.

Significance of this compound in Organic Research

While not as extensively studied as simple benzoate esters like methyl benzoate or ethyl benzoate, this compound serves as an interesting model for investigating the influence of meta-substitution on the reactivity of the aromatic ring and the ester group. The presence of the electron-donating ethyl group at the meta position modifies the electronic properties of the benzene ring, which can affect the rates and outcomes of reactions such as electrophilic aromatic substitution. Its role is primarily as a chemical intermediate or building block for the synthesis of more complex molecules in research settings. achemblock.combldpharm.comgoogle.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound based on available chemical knowledge. The objective is to detail its synthesis, physical and chemical properties, spectroscopic characteristics, and potential applications. The content will adhere strictly to the outlined sections, focusing solely on the scientific aspects of the compound and relying on established principles of organic chemistry where specific experimental data is absent.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-5-4-6-9(7-8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGYYSDIIIVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of Methyl 3 Ethylbenzoate

Hydrolytic Transformations

The ester functional group in methyl 3-ethylbenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester bond.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound is a reversible reaction that results in an equilibrium mixture of the ester, water, 3-ethylbenzoic acid, and methanol (B129727). libretexts.orgchemguide.co.uk To drive the reaction toward the products, it is typically conducted with a large excess of water. libretexts.orgchemistrysteps.com The mechanism proceeds through several key steps, catalyzed by a strong acid like sulfuric acid, which generates hydronium ions (H₃O⁺) in the aqueous solution. libretexts.org

The established mechanism involves the following stages:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. chemistrysteps.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting the methoxy group into a good leaving group (methanol). libretexts.org

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.org

Deprotonation : A water molecule removes a proton from the protonated carbonyl group, regenerating the hydronium ion catalyst and forming the final product, 3-ethylbenzoic acid. libretexts.org

Studies on various methyl benzoates in high-temperature water (250–300 °C) have demonstrated that hydrolysis is promoted under these conditions, with the reaction being acid-catalyzed by the carboxylic acid product formed. psu.edu

Table 1: Reactants and Products in Acid-Catalyzed Hydrolysis

| Reactant | Reagent | Catalyst | Products |

|---|

Base-Promoted Hydrolysis (Saponification)

Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that converts this compound into a carboxylate salt and methanol. chemistrysteps.com The reaction is promoted by a strong base, such as sodium hydroxide (B78521) (NaOH), and is driven to completion by the final, irreversible acid-base step. chemistrysteps.compsu.edu

The mechanism for the saponification of this compound is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (⁻OH) from the base directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org This results in the formation of a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Alkoxide Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group. libretexts.orgyoutube.com

Irreversible Deprotonation : The methoxide ion is a strong base and immediately deprotonates the newly formed 3-ethylbenzoic acid. chemistrysteps.comyoutube.com This acid-base reaction is highly favorable and produces methanol and the 3-ethylbenzoate anion. chemistrysteps.com This final step is effectively irreversible and pulls the entire equilibrium towards the products. chemistrysteps.compsu.edu

Upon completion, an acidic workup is required to protonate the 3-ethylbenzoate salt to yield the neutral 3-ethylbenzoic acid. quora.comyoutube.com Research on the saponification of substituted methyl benzoates in slightly alkaline water (2% KOH) at high temperatures (200-300 °C) shows this method to be highly effective, achieving quantitative conversion. psu.edu

Table 2: Saponification Reaction Details

| Reactant | Reagent | Primary Products | Final Product (after acidification) |

|---|

Reductive Reactions

Conversion to Benzylic Alcohols

This compound can be reduced to the corresponding primary benzylic alcohol, (3-ethylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation involves the reduction of the ester functional group.

The reaction mechanism proceeds in two main stages:

Initial Reduction to an Aldehyde : The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) to produce an aldehyde intermediate (3-ethylbenzaldehyde). libretexts.org

Subsequent Reduction of the Aldehyde : The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. libretexts.org This forms a new tetrahedral alkoxide intermediate.

Protonation : An aqueous or acidic workup step protonates the alkoxide intermediate to yield the final product, (3-ethylphenyl)methanol, along with ethanol (B145695) derived from the methoxide leaving group. libretexts.org

Table 3: Reduction of this compound

| Reactant | Reagent | Product | Product CAS Number |

|---|

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the two existing substituents: the ethyl group and the methyl ester group.

Nitration Studies

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This reaction is a classic example of electrophilic aromatic substitution. scribd.comquora.com The electrophile is the nitronium ion (NO₂⁺), which is generated by reacting concentrated nitric acid with concentrated sulfuric acid. aiinmr.comgrabmyessay.com

The regiochemical outcome of the reaction is determined by the combined influence of the two substituents on the ring:

-COOCH₃ (Methyl Ester Group) : This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. scribd.comaiinmr.com It directs the incoming electrophile to the positions meta to itself (positions 5).

-CH₂CH₃ (Ethyl Group) : This is an electron-donating group, which activates the ring and acts as an ortho, para-director. It directs the incoming electrophile to positions 2, 4, and 6 relative to itself.

The directing effects of the two groups are in conflict. The activating ethyl group generally has a stronger influence on the position of substitution than the deactivating ester group. However, steric hindrance also plays a crucial role. mnstate.edu

Position 2 : Ortho to the ethyl group but also ortho to the ester group. This position is highly sterically hindered.

Position 4 : Para to the ethyl group and ortho to the ester group. This position is electronically favored by the ethyl group.

Position 5 : Meta to both the ethyl and ester groups. This position is electronically favored by the ester group.

Position 6 : Ortho to the ethyl group and meta to the ester group. This position is electronically favored by the ethyl group.

Given these factors, nitration is expected to yield a mixture of isomers, with substitution at positions 4 and 6 being the most probable major products due to the strong activating and directing effect of the ethyl group, balanced against steric considerations.

Table 4: Directing Effects of Substituents on this compound Ring

| Substituent | Type | Activating/Deactivating | Directing Influence | Positions Directed To |

|---|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Alkyl | Activating | ortho, para | 2, 4, 6 |

Sulfonation Studies

Halogenation Studies

Similar to sulfonation, specific research on the halogenation of this compound is not detailed in the provided results. However, drawing from the general principles of electrophilic aromatic substitution on substituted benzenes, we can predict the outcome. libretexts.org The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org The methyl ester group is a deactivating group, directing to the meta position. Therefore, the positions most favorable for halogenation would be those activated by the ethyl group and not strongly deactivated by the ester. This would primarily be the positions ortho and para to the ethyl group. For instance, chlorination in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride would be expected to yield a mixture of chlorinated products. libretexts.org Halogenation can also occur on the alkyl side chain under radical conditions, such as in the presence of UV light. libretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters, involving the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the alkoxy group. masterorganicchemistry.com

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine, a process known as aminolysis, would yield the corresponding 3-ethylbenzamide. youtube.com This reaction proceeds through a nucleophilic acyl substitution mechanism. youtube.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the ester. youtube.com This is followed by the elimination of a molecule of methanol. youtube.com

The general mechanism involves the initial attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxy group as a leaving group and forming the more stable amide. youtube.com

Table 1: Products of Aminolysis of this compound

| Reactant Amine | Product Amide |

| Ammonia (NH₃) | 3-ethylbenzamide |

| Methylamine (CH₃NH₂) | N-methyl-3-ethylbenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-ethylbenzamide |

The reaction of this compound with a Grignard reagent (R-MgX) is a classic example of nucleophilic acyl substitution followed by a second nucleophilic addition. This reaction results in the formation of a tertiary alcohol. udel.edulibretexts.org

The reaction proceeds in two stages. First, one equivalent of the Grignard reagent adds to the carbonyl group of the ester to form a tetrahedral intermediate. udel.edu This intermediate is unstable and collapses, eliminating the methoxide ion to form a ketone (3-ethylacetophenone if the Grignard reagent is methylmagnesium bromide). The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. udel.edu This second addition leads to a different tetrahedral intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol. udel.edu For example, the reaction of this compound with two equivalents of phenylmagnesium bromide would produce 1,1-diphenyl-1-(3-ethylphenyl)ethanol. udel.edumnstate.edu

Table 2: Products of Grignard Reactions with this compound

| Grignard Reagent | Intermediate Ketone | Final Tertiary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 3-ethylacetophenone | 2-(3-ethylphenyl)propan-2-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-ethylpropiophenone | 3-(3-ethylphenyl)pentan-3-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 3-ethylbenzophenone | 1,1-diphenyl-1-(3-ethylphenyl)ethanol |

Fragmentation Pathways of Protonated Benzoate Esters

Mass spectrometry studies on protonated methyl benzoate reveal characteristic fragmentation pathways upon activation. nih.gov While specific data for this compound is not available, the fragmentation of protonated methyl benzoate provides a relevant model. Upon collisional activation, the protonated molecule can undergo several distinct fragmentation reactions. nih.gov

One major pathway involves the elimination of a neutral molecule of benzene, leading to the formation of the methoxycarbonyl cation (m/z 59). nih.gov Another significant fragmentation route is the loss of methanol. nih.gov This process is not a simple elimination; it involves the migration of the initial proton to the aromatic ring, followed by the transfer of a ring proton to the alkoxy group, leading to the elimination of methanol and the formation of the benzoyl cation. nih.gov Studies with deuterated compounds have shown that the proton is mobile and can scramble to some extent before elimination. nih.gov

Reactions with Specific Nucleophiles (e.g., Hydroxylamines)

This compound can react with nucleophiles like hydroxylamine (B1172632) (NH₂OH) to form hydroxamic acids. This reaction is another example of nucleophilic acyl substitution. The nitrogen of hydroxylamine attacks the carbonyl carbon of the ester. Following the formation of a tetrahedral intermediate, methanol is eliminated to yield 3-ethylbenzohydroxamic acid. The reaction is often carried out under basic conditions to deprotonate the hydroxylamine, increasing its nucleophilicity. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of Methyl 3-ethylbenzoate provides specific information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the ethyl group protons, and the methyl ester protons.

The aromatic region displays complex signals for four protons. Due to the meta-substitution pattern, these protons exhibit characteristic splitting patterns. The protons on the ethyl side chain show a distinct triplet and quartet pattern, indicative of adjacent CH₃ and CH₂ groups. The methyl ester group appears as a sharp singlet, as its protons are not coupled to any others.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | s (broad) | 1H | Aromatic H (C2) |

| ~7.82 | d | 1H | Aromatic H (C6) |

| ~7.35 | t | 1H | Aromatic H (C5) |

| ~7.32 | d | 1H | Aromatic H (C4) |

| ~3.90 | s | 3H | Methoxy (B1213986) (-OCH₃) |

| ~2.70 | q | 2H | Methylene (B1212753) (-CH₂) |

| ~1.25 | t | 3H | Methyl (-CH₃) |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. s=singlet, d=doublet, t=triplet, q=quartet.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all ten carbon atoms are chemically distinct and produce separate signals. vaia.com The chemical shifts provide insight into the type of carbon (aliphatic, aromatic, carbonyl).

The carbonyl carbon of the ester group is typically found furthest downfield. The six aromatic carbons can be distinguished as four CH carbons and two quaternary (non-protonated) carbons. The aliphatic carbons from the ethyl and methyl groups appear in the upfield region of the spectrum. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~167.0 | Quaternary | Carbonyl (C=O) |

| ~144.5 | Quaternary | Aromatic (C3) |

| ~133.5 | CH | Aromatic (C6) |

| ~130.5 | Quaternary | Aromatic (C1) |

| ~129.5 | CH | Aromatic (C5) |

| ~128.0 | CH | Aromatic (C4) |

| ~127.5 | CH | Aromatic (C2) |

| ~52.1 | CH₃ | Methoxy (-OCH₃) |

| ~28.8 | CH₂ | Methylene (-CH₂) |

| ~15.4 | CH₃ | Methyl (-CH₃) |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. libretexts.org For this compound, key COSY cross-peaks would appear between the methylene quartet (~2.70 ppm) and the methyl triplet (~1.25 ppm) of the ethyl group, confirming their direct connection. Correlations would also be observed between adjacent protons on the aromatic ring, helping to assign their specific positions. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu Expected HSQC cross-peaks would link the predicted ¹H and ¹³C signals, for instance, connecting the methoxy protons (~3.90 ppm) to the methoxy carbon (~52.1 ppm) and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. columbia.edusigmaaldrich.com Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the ethyl methylene protons (-CH₂) to the aromatic carbons at positions C2, C4, and C3.

Correlations from the aromatic proton at C2 to the carbonyl carbon (C=O) and the aromatic carbon C4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2970, ~2880 | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1280, ~1120 | C-O Stretch | Ester |

The most prominent signal is the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ is also definitive. The C-O stretching bands of the ester linkage further confirm this functional group. chemicalbook.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. mdpi.com For pure this compound, MS reveals its molecular mass and characteristic fragmentation pattern upon ionization. chemspider.com

The molecular formula of this compound is C₁₀H₁₂O₂, which corresponds to a molecular weight of 164.20 g/mol . libretexts.org In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 164.

Electron ionization of the molecule leads to predictable fragmentation pathways, which helps to confirm the structure. pharmacy180.commiamioh.edu Key fragments for aromatic esters include the loss of the alkoxy group and cleavages associated with the alkyl substituent on the ring. youtube.com

Table 4: Predicted Major Mass Spectrum Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 133 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 105 | [C₇H₅O]⁺ | [133 - CO]⁺, subsequent loss of carbon monoxide |

| 77 | [C₆H₅]⁺ | [105 - CO]⁺, subsequent loss of carbon monoxide |

The most characteristic fragments are expected at m/z 133, resulting from the loss of the methoxy group (·OCH₃), and m/z 149, from the loss of a methyl radical (·CH₃) from the ethyl side chain via benzylic cleavage. These fragments are highly diagnostic for the structure of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting molecular geometry, reaction pathways, and various spectroscopic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has become a vital tool for elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation barriers. nih.gov

For methyl 3-ethylbenzoate, DFT can be applied to study various reactions, such as its synthesis via Fischer esterification of 3-ethylbenzoic acid and methanol (B129727), or its hydrolysis back to the carboxylic acid and alcohol. In a typical DFT study of a reaction mechanism:

The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.

Transition state structures, which represent the highest energy point along the reaction coordinate, are located.

The calculated energies of these structures are used to determine the activation energy, providing insight into the reaction rate.

For instance, a DFT study on the hydrolysis of this compound would model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The calculations could distinguish between different possible pathways, such as a concerted or a stepwise mechanism, by comparing the energy barriers of each route. researchgate.net Such studies often employ various functionals and basis sets to ensure the accuracy of the results. nih.gov

Computational chemistry allows for the precise calculation of key thermodynamic quantities that govern chemical reactions. By determining the electronic energy of a molecule, and applying corrections for zero-point vibrational energy, thermal energy, and entropy, chemists can compute the enthalpy (ΔH) and Gibbs free energy (ΔG) of reactions. nih.gov

These energetic calculations are crucial for predicting the feasibility and spontaneity of a reaction under specific conditions. For this compound, one could model its formation reaction:

3-ethylbenzoic acid + methanol ⇌ this compound + water

ΔG_rxn = G(products) - G(reactants)

A negative ΔG_rxn would indicate a spontaneous reaction in the forward direction. Furthermore, the activation energy (ΔG‡) derived from the transition state's free energy provides a direct link to the reaction kinetics.

Table 1: Hypothetical Reaction Energetics for the Acid-Catalyzed Hydrolysis of this compound

This interactive table presents hypothetical energy values that could be obtained from a DFT calculation for the hydrolysis of this compound. The values illustrate how computational models quantify the energy landscape of a reaction.

| Parameter | Value (kJ/mol) | Description |

| ΔH_rxn | -5.2 | The change in enthalpy for the overall reaction. A negative value indicates an exothermic reaction. |

| ΔG_rxn | -10.8 | The change in Gibbs free energy for the overall reaction. A negative value indicates a spontaneous process. |

| ΔG‡ | +75.3 | The Gibbs free energy of activation. This value is related to the reaction rate; a higher barrier means a slower reaction. |

Note: The data in this table is illustrative and represents typical outputs from computational studies.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations could be used to:

Study Solvation: Simulate how this compound molecules behave in a solvent like water or ethanol (B145695), analyzing the intermolecular interactions and the structure of the solvation shell.

Analyze Conformational Dynamics: Investigate the rotation around single bonds, such as the bond connecting the ethyl group to the benzene (B151609) ring or the ester group to the ring. This helps in understanding the molecule's flexibility and its most stable conformations in a dynamic environment.

Predict Physical Properties: By simulating a large number of this compound molecules in a box, one can compute bulk properties like density, viscosity, and diffusion coefficients.

These simulations provide a bridge between the single-molecule picture from quantum chemistry and the macroscopic properties observed in the laboratory. nih.gov

Computational Studies of Adsorption Phenomena in Catalysis

Many industrial chemical processes rely on heterogeneous catalysis, where a reaction occurs on the surface of a solid catalyst. Computational methods, particularly DFT, are instrumental in understanding the fundamental steps of catalysis at the molecular level.

The synthesis of this compound from 3-ethylbenzoic acid and methanol can be catalyzed by solid acids (e.g., zeolites, acidic resins). A computational study of this process would involve:

Modeling the Catalyst Surface: Creating a computational model of the active site on the catalyst.

Simulating Adsorption: Calculating the adsorption energy of the reactants (3-ethylbenzoic acid and methanol) onto the catalyst surface. A strong adsorption is often the first step in a catalytic cycle.

Mapping the Surface Reaction: Modeling the reaction mechanism on the surface, identifying surface-bound intermediates and transition states to determine the catalytic pathway and its energy barriers.

These studies can reveal how the catalyst lowers the activation energy and can help in designing more efficient and selective catalysts.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to predict the properties and reactivity of a molecule based on its chemical structure. For substituted aromatic compounds like this compound, a classic example of this is the Hammett equation:

log(k/k₀) = σρ

This equation relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant of the unsubstituted parent compound (k₀). The relationship is governed by:

The substituent constant (σ): This value depends on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (electron-donating or electron-withdrawing) of the group.

The reaction constant (ρ): This value is characteristic of the reaction type and its sensitivity to electronic effects.

For this compound, the ethyl group is in the meta position. The Hammett sigma constant for a meta-ethyl group is approximately -0.07. This small negative value indicates it is a weak electron-donating group. DFT calculations can be used to compute electronic properties, such as atomic charges or electrostatic potentials, that correlate with these empirical constants and provide a deeper physical basis for the observed reactivity trends. wikipedia.org

Table 2: Hammett Substituent Constants (σ_m) for Various Groups

This table shows the Hammett constants for different substituents in the meta position, illustrating how the electronic nature of the group affects the molecule's reactivity compared to the ethyl group in this compound.

| Substituent (at meta position) | Hammett Constant (σ_m) | Electronic Effect |

| -NO₂ (Nitro) | +0.71 | Strong Electron-Withdrawing |

| -CN (Cyano) | +0.62 | Strong Electron-Withdrawing |

| -Cl (Chloro) | +0.37 | Electron-Withdrawing |

| -H (Hydrogen) | 0.00 | Reference |

| -CH₂CH₃ (Ethyl) | -0.07 | Weak Electron-Donating |

| -OCH₃ (Methoxy) | +0.12 | Electron-Withdrawing (Inductive) / Donating (Resonance) |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of methyl 3-ethylbenzoate allows it to be a fundamental building block in the synthesis of a wide array of organic compounds. chemshuttle.com

Precursor in Complex Organic Molecule Synthesis

As a foundational intermediate, this compound is utilized in the construction of more intricate molecular frameworks. chemshuttle.com Its ester and aromatic functionalities allow for a variety of chemical transformations. For instance, the ester group can undergo reactions such as hydrolysis to form 3-ethylbenzoic acid or reduction to yield 3-ethylbenzyl alcohol. Furthermore, the aromatic ring can participate in electrophilic substitution reactions, enabling the introduction of various functional groups. These reactions are fundamental in multi-step syntheses of complex target molecules.

Intermediate in Pharmaceutical Compound Synthesis

In the pharmaceutical industry, this compound and its derivatives are valuable intermediates. chemshuttle.comcymitquimica.com For example, a related compound, ethyl 4-amino-3-methylbenzoate, is a key building block in the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer therapy. google.com The structural motif of this compound can be found within more complex drug molecules, highlighting its role in medicinal chemistry and drug discovery. chemshuttle.com The synthesis of these complex pharmaceutical agents often involves multiple steps where the benzoate (B1203000) moiety is modified or incorporated into the final structure.

Building Block for Agrochemicals

The versatility of benzoate esters extends to the agricultural sector, where they serve as intermediates in the production of agrochemicals. cymitquimica.com For instance, methyl benzoate itself has been investigated as a green pesticide due to its toxicity against various insect pests. researchgate.netmdpi.com Related compounds, such as ethyl 4-amino-3-methylbenzoate, are also used in the synthesis of pesticides and herbicides. cymitquimica.com The development of slow-release formulations for herbicides has also utilized polymer-based systems, indicating a potential application for benzoate derivatives in creating more efficient and environmentally friendly agricultural products. researchgate.net

Catalytic Applications in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. ntu.edu.sg While direct catalytic applications involving this compound in carbon-carbon bond formation are not extensively documented in the provided results, the broader context of ester chemistry and catalysis provides relevant insights.

Esters can be involved in various catalytic reactions. For example, the hydrosilation of esters, catalyzed by strong Lewis acids like B(C₆F₅)₃, can produce silyl (B83357) acetals, which are precursors to aldehydes. acs.org This represents an indirect method for functional group transformation that can be a step in a larger synthetic sequence involving carbon-carbon bond formation. Furthermore, the development of catalyst-free, water-mediated nucleophilic substitution reactions for carbon-carbon bond formation highlights the ongoing evolution of synthetic methodologies that could potentially be applied to substrates like this compound. rsc.org

Integration into Advanced Materials

The properties of this compound and similar ester-containing compounds make them suitable for incorporation into advanced materials, particularly in the field of photochromics.

Photochromic Systems with Ester Units

Photochromic materials exhibit a reversible change in color upon exposure to light. wikipedia.org This phenomenon is driven by the photoisomerization of molecules between two forms with different absorption spectra. wikipedia.orgolikrom.com Organic photochromic compounds, such as those based on diarylethenes, spiropyrans, and azobenzenes, are of significant interest for applications in optical data storage, smart glasses, and molecular switches. rug.nllabinsights.nlmdpi.com

Ester functionalities, like the one present in this compound, can be incorporated into the structure of these photochromic molecules. For instance, diarylethene derivatives containing ethyl benzoate substituents have been synthesized and their photochromic properties investigated. mdpi.comresearchgate.net In these systems, the ester group can influence the electronic properties and the switching behavior of the photochromic unit. researchgate.net The synthesis of such materials often involves coupling reactions, like the Suzuki coupling, to attach the benzoate-containing fragments to the photochromic core. researchgate.net The integration of these ester-containing units allows for the fine-tuning of the material's properties for specific applications.

Chemical Modification of Copolymers with Benzoate Substituents

The incorporation of benzoate substituents into copolymer structures is a significant strategy for tailoring the material's physical and chemical properties. This chemical modification can influence characteristics such as thermal stability, solubility, and mechanical performance. Research in this area often involves the introduction of benzoate moieties as side chains onto an existing polymer backbone or the use of benzoate-containing monomers in copolymerization reactions. While direct studies on the use of this compound in copolymer modification are not extensively documented in publicly available research, the principles can be effectively illustrated by examining the modification of copolymers with structurally similar benzoate derivatives.

One prominent method for such modifications involves the reaction of copolymers containing reactive functional groups, such as anhydrides, with amino-functionalized benzoates. A notable study detailed the modification of maleic anhydride (B1165640) (MAN) copolymers with 2-amino ethyl benzoate. ajchem-a.com In this process, various MAN copolymers, synthesized through free radical polymerization with monomers like methyl methacrylate, ethyl methacrylate, methyl acrylate, and butyl acrylate, were reacted with a 2-amino ethyl benzoate salt. ajchem-a.comajchem-a.com The nucleophilic 2-amino group of the benzoate derivative attacks the electrophilic carbonyl carbon of the anhydride ring, leading to a ring-opening reaction and the formation of an amide linkage, thereby grafting the benzoate substituent onto the polymer backbone. ajchem-a.comajchem-a.com

The successful grafting of the benzoate substituent was confirmed using Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. ajchem-a.com A key outcome of this modification was a significant change in the thermal properties of the copolymers. The introduction of the benzoate side chains was found to increase the glass transition temperature (Tg) of the modified copolymers. ajchem-a.comajchem-a.com This increase in Tg is attributed to a decrease in the free volume of the polymer and an increase in the rigidity of the polymer chains due to the bulky benzoate groups. ajchem-a.com

The table below summarizes the changes in the glass transition temperature (Tg) for various maleic anhydride copolymers before and after modification with 2-amino ethyl benzoate, demonstrating the impact of incorporating benzoate substituents.

Table 1: Glass Transition Temperatures (Tg) of Maleic Anhydride (MAN) Copolymers Before and After Modification with 2-Amino Ethyl Benzoate

| Copolymer System (MAN with) | Tg Before Modification (°C) | Tg After Modification (°C) |

|---|---|---|

| Methyl Methacrylate | 92 | 120 |

| Ethyl Methacrylate | 94 | 133 |

| Methyl Acrylate | 39 | 85 |

| Ethyl Acrylate | Not Specified | Not Specified |

Data sourced from Advanced Journal of Chemistry, Section A. ajchem-a.com

Another approach to incorporating benzoate functionalities involves the polymerization of vinylbenzoate monomers. For instance, the anionic living polymerization of tert-butyl 4-vinylbenzoate has been explored. acs.org This method allows for the synthesis of well-defined polymers with benzoate side groups. Such polymers can then be used in more complex architectures like block copolymers.

The functionalization of polymers with benzoate derivatives can also be achieved through radical-mediated processes. For example, polyvinyl alcohol can be esterified with 4-(chloromethyl)benzoyl chloride to produce polyvinyl 4-(chloromethyl)benzoate. mdpi.com The resulting polymer, which has benzoate side chains, can then be used for further modifications, such as grafting onto other materials like multi-walled carbon nanotubes through UV-induced radical formation. mdpi.com

These examples collectively demonstrate that the chemical modification of copolymers with benzoate substituents is a versatile strategy for developing advanced materials. The specific properties of the resulting polymer can be fine-tuned by the choice of the parent copolymer, the structure of the benzoate derivative, and the method of modification.

Analytical Method Development and Validation in Research

Chromatographic Methodologies

Chromatographic techniques are essential for separating and analyzing the components of a mixture. In the context of Methyl 3-ethylbenzoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography is a common technique used to determine the purity of volatile compounds like this compound. tajhizkala.ir A representative sample is introduced into a GC column, where it is separated from impurities as it is transported by a carrier gas. tajhizkala.ir The separated components are then measured by a detector to generate a chromatogram, which allows for the assessment of purity by comparing the peak area of this compound to the total peak area of all components. tajhizkala.ir

For the analysis of fragrance compounds, which often include esters like this compound, GC is necessary for separation due to the large number of components. gcms.cz The selection of an appropriate GC column is a critical step. For many analyses, a 5% phenyl methyl siloxane column is suitable due to its efficiency and performance at high temperatures. nih.gov

In a study analyzing volatile compounds in crabapple flowers, a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS was used. The GC was equipped with an HP-Innowax column, and helium was used as the carrier gas. mdpi.com The oven temperature was programmed to increase from 50°C to 235°C to effectively separate the various volatile components. mdpi.com

A typical GC setup for analyzing benzoate (B1203000) derivatives might involve the following parameters:

Table 1: Example GC Setup Parameters

| Parameter | Setting |

|---|---|

| Injector Temperature | 250 °С |

| Detector Temperature | 280 °C |

| Column Oven Program | Initial Temp: 40°C, hold for 1 minRamp 1: 20°C/min to 80°CRamp 2: 10°C/min to 88°CRamp 3: 5°C/min to 100°C, hold for 2 minRamp 4: 20°C/min to 200°C, hold for 4 minRamp 5: 20°C/min to 275°C |

| Carrier Gas | Helium |

| Flow Control | Pressure Mode |

This table is illustrative and based on a method for a related compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of compounds. For benzoate derivatives, a reverse-phase HPLC (RP-HPLC) method is often employed. sielc.comresearchgate.net

One study on a related compound, Methyl 4-hydroxybenzoate, utilized a simple and accurate RP-HPLC method for its quantification in pharmaceutical formulations. researchgate.net The method used a C18 column and a mobile phase consisting of methanol (B129727) and water. researchgate.net The retention time for the compound was observed to be around 5.5 minutes, and a calibration curve was generated to establish a linear relationship between concentration and peak area. researchgate.net

A general HPLC method for a benzoate compound could have the following characteristics:

Table 2: Example HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile and Water (with an acidifier like phosphoric or formic acid) sielc.com |

| Flow Rate | 0.6 mL/min mdpi.com |

| Detection | UV or Mass Spectrometry |

| Column Temperature | Ambient or controlled |

This table represents typical conditions and may need optimization for this compound.

Spectrometric Methods Integration

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both identification and quantification.

GC-MS and LC-MS in Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This allows for the identification of compounds by comparing their mass spectra with libraries of known compounds. gcms.czresearchgate.net In the analysis of complex mixtures, such as those containing fragrance compounds, GC-MS can determine if a chromatographic peak is from a single compound or multiple overlapping ones. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is another valuable technique, particularly for compounds that are not volatile enough for GC. For compounds like this compound, LC-MS can be used for analysis. ambeed.combldpharm.com When using LC-MS, it is important to use a mobile phase that is compatible with the mass spectrometer, such as replacing phosphoric acid with formic acid. sielc.com

The integration of MS with chromatography enhances specificity, which is the ability to accurately measure the analyte in the presence of other components. chromatographyonline.com

Research on Method Validation Parameters

Analytical method validation is crucial to ensure that a method is reliable, accurate, and suitable for its intended purpose. youtube.com The validation process involves evaluating several key parameters. tandfonline.comresearchgate.net

Accuracy, Precision, Linearity, and Specificity

Accuracy : This parameter measures the closeness of the test results to the true value. youtube.comelementlabsolutions.com It can be determined by comparing the measured concentration to a known reference standard. youtube.com For assays, accuracy is often evaluated by analyzing synthetic mixtures spiked with known quantities of the analyte. chromatographyonline.com

Precision : Precision assesses the repeatability and intermediate precision of the method. youtube.com It measures the degree of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com

Linearity : Linearity evaluates the relationship between the concentration of the analyte and the detector response. youtube.com It establishes the method's ability to produce results that are directly proportional to the analyte's concentration within a specified range. youtube.com A minimum of five concentration levels is typically recommended to determine linearity. chromatographyonline.com

Specificity : This is the ability of the method to measure the analyte of interest in the presence of potential interfering substances. youtube.comelementlabsolutions.com It ensures that the method is selective for the target analyte. youtube.com For chromatographic methods, specificity can be demonstrated by showing that the analyte's peak is well-resolved from other components and by using techniques like peak purity analysis with a photodiode array (PDA) detector or mass spectrometry. chromatographyonline.com

Table 3: Summary of Method Validation Parameters

| Parameter | Definition | How it's Assessed |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. elementlabsolutions.com | Comparison to a reference standard or analysis of spiked samples. chromatographyonline.comyoutube.com |

| Precision | Agreement between a series of measurements. elementlabsolutions.com | Repeated analysis of the same sample. elementlabsolutions.com |

| Linearity | Proportionality of the detector response to the analyte concentration. youtube.com | Analysis of samples at different concentrations to create a calibration curve. researchgate.net |

| Specificity | Ability to measure the analyte in the presence of interferences. elementlabsolutions.com | Analysis of blank and spiked samples; peak purity analysis. chromatographyonline.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

In the development and validation of analytical methods, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics that define the lower boundaries of a method's capabilities. researchgate.netresearchgate.net These parameters are essential for ensuring that an analytical procedure is suitable for its intended purpose, particularly when analyzing substances at trace levels. researchgate.net

The Limit of Detection (LOD) is generally defined as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the specified experimental conditions. researchgate.netddtjournal.net It represents the concentration at which the analytical signal is significantly different from the background or blank signal. chromatographyonline.com A common approach to estimate the LOD is based on the signal-to-noise ratio, where a ratio of 3:1 is often considered indicative of the LOD. ddtjournal.net Another statistical method involves calculating the mean of blank measurements and adding a multiple of the standard deviation of the blanks (e.g., 3 times the standard deviation). ddtjournal.net

The Limit of Quantitation (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.netddtjournal.net This is the concentration at which the quantitative results are reliable. The LOQ is a higher concentration than the LOD. nih.gov Typically, the LOQ is determined as the concentration that yields a signal-to-noise ratio of 10:1, or by using a statistical approach, often defined as 10 times the standard deviation of the blank. ddtjournal.net For an analytical method to be considered acceptable, the LOQ must meet predefined goals for bias and imprecision. nih.gov

The determination of LOD and LOQ is specific to the matrix being analyzed and the analytical method employed. europa.eu Therefore, these limits need to be established for each specific analyte and sample type.

Research Findings for this compound and Structurally Related Compounds

To provide a practical context for the expected analytical sensitivity for a compound like this compound, the following tables summarize the LOD and LOQ values reported for related compounds in scientific literature. These values were determined using GC-MS and other relevant analytical techniques.

It is important to note that these values are presented for illustrative purposes and the actual LOD and LOQ for this compound would need to be empirically determined through a specific method validation study.

Table 1: Illustrative LOD and LOQ values for Benzoate Esters and Related Aromatic Compounds from various studies.

| Compound | Analytical Method | Matrix | LOD | LOQ |

| Methyl benzoate | GC-MS | Air | - | - |

| Ethyl benzoate | GC-MS | Fragrance | - | - |

| Benzyl benzoate | GC-MS/MS | Water | - | - |

| Methyl-2-methyl-3-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Methyl-2-chloromethyl-3-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Methyl-2-bromomethyl-3-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Methyl-2-bromomethyl-4-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Methyl-2-bromomethyl-5-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Methyl-2-bromomethyl-6-nitrobenzoate | GC-MS | Drug Substance | - | - |

| Ethylbenzene | SPME-GC-MS/MS | Blood | 0.007 µg/L | - |

| Toluene | SPME-GC-MS/MS | Blood | 0.027 µg/L | - |

| Benzene (B151609) | ITEX-GC-MS | - | 11.60 ng/L | 35.16 ng/L |

| p-mXylene | ITEX-GC-MS | - | 28.75 ng/L | 87.13 ng/L |

| o-Xylene | ITEX-GC-MS | - | 15.35 ng/L | 46.51 ng/L |

Data sourced from multiple studies for illustrative purposes. explorationpub.comnih.govamazonaws.com The specific values are highly dependent on the instrumentation, method parameters, and sample matrix.

Table 2: Example of LOD and LOQ for Volatile Organic Compounds in Air Samples.

| Compound | Analytical Method | LOD (ppbv) |

| Chloromethane | Tedlar bag/SPME/GC/MS | 0.93 |

| Vinylchloride | Tedlar bag/SPME/GC/MS | - |

| Ethylchloride | Tedlar bag/SPME/GC/MS | - |

| 1,2-dichloroethane | Tedlar bag/SPME/GC/MS | - |

This table illustrates the variability in detection limits for different volatile organic compounds. researchgate.net

The data presented in these tables highlight that the LOD and LOQ are influenced by the specific chemical structure of the analyte and the complexity of the sample matrix. For instance, in the analysis of VOCs in blood, the detection limits are in the low µg/L range. nih.gov For air analysis, detection limits are often expressed in parts per billion by volume (ppbv). researchgate.net The development of a robust analytical method for this compound would require a validation process following established guidelines, such as those from the International Council for Harmonisation (ICH), to determine its specific LOD and LOQ. researchgate.net

Environmental Fate and Biotransformation Research

Biodegradation Pathways and Mechanisms

The microbial breakdown of aromatic compounds like methyl 3-ethylbenzoate is a key process in their environmental removal. Research has focused on identifying the microorganisms and the specific enzymatic pathways responsible for their degradation.

Specific bacterial strains have been identified for their capacity to degrade alkylbenzoates, providing models for understanding the biotransformation of this compound.

Pseudomonas species: Strains of Pseudomonas putida have demonstrated the ability to grow on various alkylbenzoates, including 3-ethylbenzoate. nih.govnih.gov For instance, Pseudomonas putida (arvilla) mt-2 can utilize 3-ethyltoluene (B166259) and 3-ethylbenzoate as growth substrates. nih.gov The degradation is often mediated by TOL plasmids, which encode the necessary enzymes for the catabolic pathway. nih.govasm.org In some cases, genetically engineered Pseudomonas strains have been developed to enhance the degradation of specific alkylbenzoates like 4-ethylbenzoate (B1233868). nih.govosti.govbiologydiscussion.com Studies with Pseudomonas putida HS1 have also shown its capability to degrade 3-ethyltoluene, which involves the formation of 3-ethylbenzoate as an intermediate. nih.gov

Magnetospirillum species: A novel denitrifying bacterium, Magnetospirillum sp. strain pMbN1, has been isolated and shown to degrade 4-methylbenzoate, a compound structurally similar to this compound. asm.orgmpg.denih.gov This strain is significant because the degradation of p-alkylated benzoates is considered a bottleneck in the anaerobic breakdown of related pollutants like p-xylene. asm.orgnih.gov While this strain can utilize 3-methylbenzoate, its ability to degrade 3-ethylbenzoate has not been explicitly reported. nih.gov The discovery of specialized enzymes in Magnetospirillum sp. pMbN1, such as a specific 4-methylbenzoyl-CoA reductase, highlights the diverse microbial strategies for breaking down alkylbenzoates. nih.govkarger.comoup.com

Table 1: Microbial Degradation of Related Alkylbenzoates

| Microorganism | Substrate(s) Degraded | Key Findings |

| Pseudomonas putida mt-2 | 3-Ethyltoluene, 3-Ethylbenzoate | Utilizes these compounds for growth, with degradation pathways encoded on the TOL plasmid. nih.gov |

| Pseudomonas putida HS1 | 3-Ethyltoluene | Degrades via oxidation, with 3-ethylbenzoate as a likely intermediate. nih.gov |

| Pseudomonas putida KT2440(pWWO-EB62) | 4-Ethylbenzoate | A genetically engineered strain with an evolved pathway for 4-ethylbenzoate degradation. nih.govosti.gov |

| Magnetospirillum sp. pMbN1 | 4-Methylbenzoate, 3-Methylbenzoate | Degrades 4-methylbenzoate completely under denitrifying conditions; possesses a specific 4-methylbenzoyl-CoA pathway. asm.orgmpg.denih.govkarger.com |

The breakdown of alkylbenzoates by microorganisms involves a series of enzymatic reactions that channel these compounds into central metabolic pathways.

Under aerobic conditions , the degradation of alkyl-substituted benzoates by bacteria like Pseudomonas typically proceeds through the oxidation of the alkyl side chain or the aromatic ring. For compounds like 3-ethyltoluene, the pathway involves oxidation to form 3-ethylbenzoate. nih.gov This is followed by the action of a toluate oxidase and subsequent enzymes of the meta-fission pathway, which cleave the aromatic ring. nih.govnih.gov The process involves intermediates such as 3-ethylcatechol, which is then cleaved to form a ring-fission product. nih.gov

Under anaerobic conditions , the degradation strategy is different. Aromatic compounds are typically converted to a central intermediate, benzoyl-coenzyme A (benzoyl-CoA), before ring reduction and cleavage. dfg.denih.gov For alkylbenzoates, this requires specific activation steps. The degradation of 4-methylbenzoate by Magnetospirillum sp. pMbN1 involves a dedicated 4-methylbenzoyl-CoA pathway, which is distinct from the classical benzoyl-CoA pathway. nih.govkarger.com This suggests that specialized enzymatic machinery is required to handle the alkyl substituent, a finding that is likely relevant for other isomers like 3-ethylbenzoate. The recalcitrance of some p-alkylated benzoates in many anaerobic environments suggests that the enzymes in the standard benzoyl-CoA pathway are sterically hindered by the substituent. oup.comd-nb.infooup.com

Green Chemistry Advancements in Production and Degradation

Green chemistry principles focus on developing environmentally benign chemical processes. For this compound and related esters, this includes cleaner synthesis methods and enzyme-based degradation.

Advancements in synthesis often involve the use of biocatalysts or more efficient heating methods to reduce waste and energy consumption. The enzymatic synthesis of esters like methyl benzoate (B1203000) and ethyl benzoate has been demonstrated using lipases, such as from Candida rugosa and Rhizopus oryzae, in organic media. nih.govmdpi.com These biocatalytic methods can offer high yields under mild conditions. nih.gov Microwave-assisted synthesis represents another green approach, significantly shortening reaction times for the production of ethyl benzoate. uwlax.educibtech.org For instance, using expandable graphite (B72142) as a catalyst under microwave irradiation can achieve high yields of ethyl benzoate in a much shorter time compared to conventional heating. cibtech.org

In terms of degradation, enzymes are being explored for the bioremediation of aromatic ester pollutants. Promiscuous aminopeptidases from Pseudomonas aeruginosa have been shown to degrade a variety of aromatic esters. acs.org The use of whole-cell biocatalysts or isolated enzymes for the hydrolysis of the ester bond represents a green alternative to chemical hydrolysis. oup.com For example, Burkholderia cepacia has been shown to hydrolyze the ester bond of methyl benzoate. oup.com

Table 2: Green Chemistry Approaches for Benzoate Esters

| Approach | Application | Key Advantages |

| Microwave-Assisted Synthesis | Production of Ethyl Benzoate | Reduced reaction time, increased energy efficiency, high yields. uwlax.educibtech.org |

| Enzymatic Esterification | Synthesis of Methyl Benzoate | High yields, mild reaction conditions, use of renewable biocatalysts. nih.gov |

| Biocatalytic Degradation | Degradation of Aromatic Esters | Environmentally friendly, potential for bioremediation applications. acs.orgoup.com |

Environmental Degradation Studies and Products

The fate of this compound in the environment is determined by both biotic and abiotic degradation processes.

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments. The rate of hydrolysis is dependent on pH and temperature. Studies on structurally similar methyl and ethyl benzoates indicate that under environmental conditions (e.g., pH 8 and 10°C), the hydrolysis half-lives can range from several months to years. researchgate.net This suggests that while hydrolysis occurs, it may not be a rapid removal mechanism. The hydrolysis of ethyl benzoate, for instance, can be catalyzed by acids or bases, yielding benzoic acid and ethanol (B145695). acs.orgijsrst.com

Biodegradation is often the primary route for the ultimate removal of these compounds from the environment. As discussed in section 8.1.1, bacteria can cleave the ester bond and subsequently degrade the resulting aromatic acid. oup.com However, the persistence of certain intermediates can be an issue. For example, the biodegradation of some fluorinated benzoates can lead to the accumulation of recalcitrant metabolites. nih.gov

Photodegradation can also contribute to the environmental breakdown of these compounds. Sunlight can degrade intermediates that are resistant to further microbial attack. nih.gov For instance, the ring-fission products from the bacterial metabolism of m-toluate were found to be susceptible to degradation by sunlight. nih.gov

The primary degradation products from the complete mineralization of this compound would ultimately be carbon dioxide and water. However, incomplete degradation could lead to the transient accumulation of intermediates such as 3-ethylbenzoic acid and methanol (B129727) from hydrolysis, or catecholic compounds from ring oxidation prior to cleavage. nih.gov

Future Research Directions and Emerging Trends

Optimization of Synthetic Routes for Enhanced Yield and Scalability

The traditional synthesis of methyl 3-ethylbenzoate involves the esterification of 3-ethylbenzoic acid with methanol (B129727). Current research is focused on enhancing the efficiency and scalability of this process. One promising approach is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. For instance, microwave irradiation can shorten the reaction time from several hours to as little as 30 minutes, while increasing the yield by 15-20%.

Another key area of development is the use of continuous-flow reactors. These systems offer precise control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher throughput, which is crucial for industrial-scale production.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Reaction Time | Yield | Scalability |

| Conventional Heating | Sulfuric Acid | 6 hours | ~75% | Moderate |

| Microwave-Assisted | Sulfuric Acid | 30 minutes | 90-95% | Good |

| Continuous-Flow | Solid Acid Catalyst | Continuous | >95% | High |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond traditional esterification, researchers are investigating novel synthetic routes to this compound. Palladium-catalyzed alkoxycarbonylation, for example, offers an alternative pathway by reacting 3-ethylbromobenzene with carbon monoxide and methanol. The efficiency of this reaction is highly dependent on the catalyst system and the nature of the aryl halide, with iodide substrates generally showing higher reactivity.

The development of new catalytic systems is also a major focus. Organocatalysis, for instance, presents a metal-free alternative for various organic transformations and is being explored for its potential in synthesizing benzoate (B1203000) derivatives. researchgate.net The use of solid acid catalysts, such as functionalized silica (B1680970) gel, is another area of active research, offering advantages in terms of reusability and ease of separation from the reaction mixture. researchgate.net

Advanced Materials Integration and Functionalization

The unique chemical structure of this compound makes it a candidate for integration into advanced materials. Its aromatic ring can be functionalized through various reactions, allowing for the tailoring of material properties. For example, the ester group can be modified to create polymers with specific characteristics.

Current research is exploring the use of this compound derivatives in the development of novel polymers and functional materials. The ability to introduce different functional groups onto the benzene (B151609) ring opens up possibilities for creating materials with enhanced thermal stability, optical properties, or chemical resistance.

Deeper Investigations into Biotransformation Mechanisms and Engineered Pathways

The biosynthesis of benzoate esters in plants has inspired research into biocatalytic and metabolic engineering approaches for their production. While the biosynthesis of methyl benzoate is well-studied, the specific pathways for substituted benzoates like this compound are less understood. frontiersin.orgnih.govfrontiersin.org

Researchers are working to identify and characterize the enzymes responsible for the synthesis of such compounds in various organisms. This knowledge can then be used to engineer microorganisms, such as yeast or bacteria, to produce this compound from simple feedstocks. researchgate.netmuni.cz This involves constructing synthetic metabolic pathways by introducing genes from different organisms into a host cell. muni.czresearchgate.net The optimization of these engineered pathways to improve yield and productivity is a key challenge. muni.czacs.org

Development of Sustainable and Eco-Friendly Production Methods

In line with the principles of green chemistry, there is a strong emphasis on developing sustainable and environmentally friendly methods for producing this compound. uwlax.edu This includes the use of renewable starting materials, solvent-free reaction conditions, and recyclable catalysts. researchgate.net

Biocatalysis, using whole cells or isolated enzymes, is a particularly promising green approach. acs.org These methods often operate under mild conditions (neutral pH, room temperature) and can exhibit high selectivity, reducing the formation of unwanted byproducts. nih.gov Mechanochemical synthesis, which involves reactions in the solid state induced by milling, is another innovative and solvent-free approach being explored for ester and amide synthesis. chemrxiv.org

Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

The detection and quantification of this compound, especially at trace levels in complex mixtures, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, allowing for the separation and identification of volatile compounds. science.govmdpi.com

Recent advancements in GC-MS technology, including two-dimensional GC (GCxGC) and high-resolution mass spectrometry (HRMS), provide even greater resolving power and sensitivity for analyzing complex samples. science.gov These techniques are crucial for identifying metabolites of this compound in biological systems and for monitoring its presence in environmental samples. psu.edumdpi.com Furthermore, the development of novel microextraction techniques, such as vortex-assisted dispersive liquid–liquid microextraction, coupled with high-performance liquid chromatography (HPLC), offers simple, rapid, and sensitive methods for the trace analysis of related benzoate compounds in environmental water samples. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-ethylbenzoate in laboratory settings?

this compound requires adherence to standard chemical safety practices:

- Use engineering controls (e.g., fume hoods) to minimize inhalation exposure .

- Wear nitrile gloves and lab coats to prevent skin contact. Contaminated clothing should be removed immediately and laundered separately .

- Provide emergency eyewash stations and showers, and ensure all personnel are trained in their use .

- Monitor airborne concentrations using gas chromatography or OSHA-approved methods if large-scale synthesis is conducted .

Q. What synthetic routes are commonly employed for the laboratory synthesis of this compound?

The esterification of 3-ethylbenzoic acid with methanol, catalyzed by sulfuric acid, is a standard method:

- Procedure : Reflux equimolar amounts of 3-ethylbenzoic acid and methanol with catalytic H₂SO₄ (1–2 mol%) under anhydrous conditions. Use a Dean-Stark apparatus to remove water and drive the reaction to completion .

- Work-up : Neutralize residual acid with NaHCO₃, extract with dichloromethane, and purify via vacuum distillation or column chromatography.

- Yield Optimization : Increasing reaction time (6–24 hrs) and temperature (60–80°C) improves conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H NMR (CDCl₃) identifies the methyl ester (δ ~3.9 ppm, singlet) and ethyl substituent (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet) .

- IR : Strong C=O stretch (~1720 cm⁻¹) confirms the ester group .

- GC-MS : Validates purity and molecular ion peak (m/z = 178 for C₁₀H₁₂O₂) .

- Cross-Validation : Compare data with NIST Chemistry WebBook entries for analogous esters .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve this compound synthesis yields?

Adopt a factorial design approach to test variables:

- Factors : Catalyst type (H₂SO₄ vs. p-toluenesulfonic acid), solvent (toluene vs. THF), and molar ratios (1:1 to 1:3 acid:methanol).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

- Example : In analogous triazine-ester syntheses, adjusting equivalents of DIPEA (1.1–1.6 equiv.) and temperature (35–50°C) increased yields by 20–30% .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic regions (e.g., carbonyl carbon) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic attack .

- Validation : Compare computed activation energies with experimental kinetic data from Arrhenius plots .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., logP, melting point) of this compound?

- Systematic Review : Follow PRISMA guidelines to collate data from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .

- Experimental Replication : Measure properties using standardized methods (e.g., OECD Test Guideline 105 for logP) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets .

Q. How can metabolic pathways of this compound be studied in biological systems?

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .

- Radiolabeling : Synthesize ¹⁴C-labeled this compound to track metabolic fate in rodent models.

- Computational Prediction : Use tools like SwissADME to identify potential cytochrome P450 interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.